molecular formula C10H9N3O2 B2731195 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 691363-13-0

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B2731195
CAS No.: 691363-13-0
M. Wt: 203.201
InChI Key: UYVLESLXWSORKA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition, photography, and pharmaceuticals .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid can be found online . It’s important to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Preparation Methods

The synthesis of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with benzotriazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclopropylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVLESLXWSORKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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